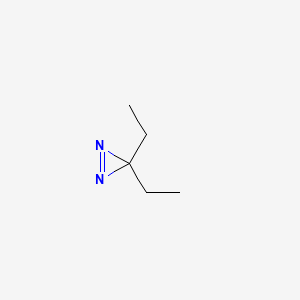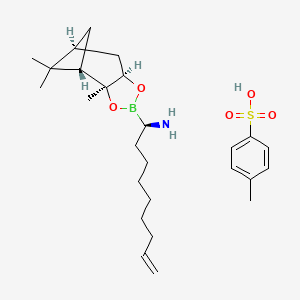
2-Amino-1-(3-Hydroxyphenyl)ethanon;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3’-hydroxy-acetophenone hydrochloride is an organic compound with the chemical formula C8H10ClNO2. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, including painkillers and anti-inflammatory drugs .
Wissenschaftliche Forschungsanwendungen
2-Amino-3’-hydroxy-acetophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including painkillers and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Mode of Action
It’s known that the compound can participate in reactions with other molecules, such as hydroxylamine, to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that the compound can participate in the formation of oximes and hydrazones , which may have implications for various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3’-hydroxy-acetophenone hydrochloride typically involves the following steps:
Acetophenone Oxidation: Acetophenone is reacted with silver nitrite to form acetophenone oxide.
Ammonia Reaction: The acetophenone oxide is then reacted with ammonia to yield 2-amino-3’-hydroxyacetophenone.
Hydrochloric Acid Reaction: Finally, 2-amino-3’-hydroxyacetophenone is reacted with hydrochloric acid to produce 2-Amino-3’-hydroxy-acetophenone hydrochloride.
Industrial Production Methods
In industrial settings, the production of 2-Amino-3’-hydroxy-acetophenone hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out under controlled environments to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3’-hydroxy-acetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoacetophenone: Similar in structure but lacks the hydroxyl group.
3-Amino-2-hydroxyacetophenone: Similar but with different positioning of the amino and hydroxyl groups.
4-Hydroxy-2-aminoacetophenone: Similar but with the hydroxyl group at a different position
Uniqueness
2-Amino-3’-hydroxy-acetophenone hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly useful in the synthesis of specific pharmaceuticals and industrial chemicals .
Eigenschaften
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,10H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFQMJCHAKLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B598433.png)










![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
